"5-Ethoxy-2-methyl-1,3-thiazole" physical properties
"5-Ethoxy-2-methyl-1,3-thiazole" physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Ethoxy-2-methyl-1,3-thiazole
This guide provides a comprehensive overview of the known and predicted physical properties of 5-Ethoxy-2-methyl-1,3-thiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific principles to offer a robust profile of the compound. We will delve into its core physicochemical characteristics, spectroscopic profile, and the standard methodologies for their experimental determination, ensuring a blend of technical accuracy and practical insight.
Compound Identification and Structural Overview
5-Ethoxy-2-methyl-1,3-thiazole is a substituted heterocyclic compound featuring a core thiazole ring. The thiazole moiety is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules, including Vitamin B1 (Thiamine).[1][2] The specific substitutions—an ethoxy group at the 5-position and a methyl group at the 2-position—are expected to significantly influence its solubility, lipophilicity, and metabolic stability, making a thorough understanding of its physical properties essential for any research or development application.
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IUPAC Name: 5-Ethoxy-2-methyl-1,3-thiazole
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Molecular Formula: C₆H₉NOS[3]
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Molecular Weight: 143.21 g/mol [3]
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CAS Number: 54136-33-9 (Note: This CAS number is associated with a related but different compound in some databases; care must be taken in sourcing).[4]
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Chemical Structure:
/ S N \ / C=C | CH3
Core Physicochemical Properties
The physical properties of a compound dictate its behavior in both chemical and biological systems. For 5-Ethoxy-2-methyl-1,3-thiazole, much of the available data is computationally predicted, highlighting a need for thorough experimental verification. The following table summarizes the key known and calculated properties.
| Property | Value | Data Type | Source |
| Molecular Formula | C₆H₉NOS | - | ChemSynthesis[3] |
| Molecular Weight | 143.21 g/mol | Calculated | ChemSynthesis[3] |
| Boiling Point | Not Available | Experimental | ChemSynthesis[3] |
| Melting Point | Not Available | Experimental | ChemSynthesis[3] |
| Density | Not Available | Experimental | ChemSynthesis[3] |
| logP (Octanol/Water) | 1.542 | Calculated | Cheméo[5] |
| Water Solubility (logS) | -1.53 (mol/L) | Calculated | Cheméo[5] |
The calculated logP value of 1.542 suggests that the compound is moderately lipophilic. This is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) profiles. The negative logS value indicates low but measurable aqueous solubility.
Logical Interdependence of Physicochemical Properties
The determination of a compound's profile is a structured process where fundamental properties inform the interpretation of more complex characteristics. The following diagram illustrates this logical flow, from basic structural identity to the functional implications of its physical properties.
Caption: Logical flow from molecular structure to analytical characterization.
Predicted Spectroscopic Profile
¹H NMR (Proton Nuclear Magnetic Resonance):
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Ethoxy Group (CH₂): A quartet signal is expected, coupled to the adjacent methyl protons.
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Ethoxy Group (CH₃): A triplet signal is expected, coupled to the adjacent methylene protons.
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Thiazole Ring (H-4): A singlet is predicted for the proton at the 4-position of the thiazole ring.
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Methyl Group (C-2): A singlet is expected for the methyl protons attached to the 2-position of the thiazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Distinct signals are expected for each of the six unique carbon atoms in the molecule. The carbons of the thiazole ring will appear in the aromatic region, while the ethoxy and methyl carbons will be in the aliphatic region.
Mass Spectrometry (MS):
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The primary ion observed in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would correspond to the molecular ion [M]+ or the protonated molecule [M+H]+ at m/z 143.21.
Experimental Protocols for Property Determination
To address the gap in experimental data, this section provides standardized, field-proven methodologies for characterizing the key physical properties of 5-Ethoxy-2-methyl-1,3-thiazole. The choice of these methods prioritizes accuracy and is suitable for the quantities typically handled in a research and development setting.
Workflow for Comprehensive Physicochemical Characterization
The following workflow outlines a logical sequence of experiments to purify, identify, and characterize a newly synthesized batch of 5-Ethoxy-2-methyl-1,3-thiazole. This systematic approach ensures that each step validates the next, providing a high degree of confidence in the final data.
Caption: Standard experimental workflow for compound characterization.
Protocol: Boiling Point Determination (Micro-scale)
Rationale: For novel compounds available in small quantities, a micro-scale method is preferable to minimize sample loss. The Siwoloboff method is a classic and reliable choice.
Methodology:
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Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (fusion tube).
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Capillary Insertion: Take a capillary tube (sealed at one end) and place it, open-end down, into the liquid.
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Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band or wire. Suspend the assembly in a heating bath (e.g., silicone oil) ensuring the sample is fully immersed.
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Heating: Begin heating the bath slowly with constant stirring. A slow stream of bubbles will emerge from the capillary tube as trapped air expands.
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Observation: As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the liquid's vapor pressure overcomes the atmospheric pressure.
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Equilibrium Point: The boiling point is the temperature at which, upon slight cooling, the bubble stream just ceases and the liquid begins to be drawn back into the capillary tube. This indicates equilibrium between the vapor pressure and the external pressure.
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Recording: Record the temperature at this equilibrium point. Repeat the measurement for accuracy.
Protocol: Spectroscopic Characterization (¹H and ¹³C NMR)
Rationale: NMR spectroscopy is the most powerful method for unambiguous structure elucidation of organic molecules. The choice of solvent is critical to ensure the sample dissolves completely without interfering with the compound's signals.
Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound directly into an NMR tube.
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Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds.
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Dissolution: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
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Data Acquisition:
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Insert the tube into the NMR spectrometer.
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Acquire a ¹H (proton) spectrum. Standard acquisition parameters (e.g., 16-32 scans) are typically sufficient.
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Acquire a ¹³C (carbon) spectrum. This requires a longer acquisition time (hundreds to thousands of scans) due to the low natural abundance of the ¹³C isotope.
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Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR) or an internal standard like Tetramethylsilane (TMS).
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Analysis: Integrate the proton signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the predicted structure.
Conclusion
5-Ethoxy-2-methyl-1,3-thiazole is a compound of interest with a physicochemical profile that is currently defined more by computational prediction than by experimental data. The available calculated values for logP and water solubility suggest moderate lipophilicity and limited aqueous solubility, which are crucial starting points for any application-focused research. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers to perform the necessary experimental work to fully characterize this molecule. Such empirical data is indispensable for validating computational models and enabling the confident use of this compound in drug discovery and other advanced scientific endeavors.
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